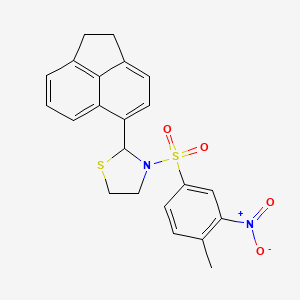

2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The thiazolidine ring structure is known for its reactivity with thiol-containing biomolecules, which can lead to various biological effects. The synthesis of this compound typically involves multi-step organic reactions that integrate acenaphthylene and sulfonyl groups to form the thiazolidine framework.

Mechanisms of Biological Activity

- Interaction with Biological Molecules : Thiazolidines can react with nucleophilic cysteines in proteins, leading to significant biological activity. This interaction is crucial for their pharmacological effects, including modulation of ion channels like TRPA1, which is associated with pain and inflammation responses in vivo .

- Antimicrobial Properties : Thiazolidine derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that certain thiazolidine compounds exhibit high efficacy against Staphylococcus aureus and Enterococcus faecalis .

- Anti-inflammatory Effects : The activation of TRPA1 channels by thiazolidine compounds suggests a role in inflammatory processes. Experimental models indicate that these compounds can induce acute pain and inflammation through TRPA1-mediated pathways .

Table 1: Summary of Biological Activities

Notable Research Findings

- TRPA1 Channel Activation : Research indicates that thiazolidine compounds can activate TRPA1 channels through chemical reactions with glutathione, suggesting a mechanism for pain induction . This finding highlights the importance of the thiazolidine structure in mediating biological responses.

- Antifungal Activity : Recent studies have also explored the antifungal potential of thiazolidine derivatives, with some compounds showing significant activity against phytopathogenic fungi at low concentrations .

- Computational Studies : In silico analyses have been conducted to predict the pharmacological profiles of thiazolidine derivatives, revealing potential targets such as EGFR and ORF2 enzymes . These computational approaches assist in understanding the binding affinities and interactions at the molecular level.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl moiety undergoes nucleophilic substitution due to the electron-withdrawing nature of the nitro and methyl groups. This reactivity is critical for modifying the compound’s pharmacological profile.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Aminolysis | Primary/secondary amines, DMF, 60–80°C | Replacement of sulfonyl group with amine, forming sulfonamide derivatives | |

| Hydrolysis | Aqueous NaOH, reflux | Cleavage to yield thiazolidine-3-sulfonic acid and aromatic byproducts |

Mechanistic Insights :

-

The nitro group at the 3-position enhances electrophilicity of the sulfonyl sulfur, facilitating nucleophilic attack.

-

Steric effects from the 4-methyl group influence reaction rates and regioselectivity.

Thiazolidine Ring-Opening Reactions

The saturated thiazolidine ring undergoes ring-opening under acidic or oxidative conditions, enabling access to linear intermediates.

Key Observations :

-

Ring-opening is reversible in the presence of thiophiles like β-mercaptoethanol .

-

Oxidation pathways depend on the electronic environment of the thiazolidine sulfur .

Cycloaddition Reactions

The dihydroacenaphthylene moiety participates in Diels-Alder reactions, leveraging its conjugated diene system.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Diels-Alder with Maleic Anhydride | Toluene, 110°C, 12h | Formation of bicyclic adducts with >75% yield | |

| Inverse-Electron Demand DA | Electron-deficient dienophiles (e.g., tetrazines), RT | Six-membered heterocyclic products |

Stereochemical Notes :

-

Reactions proceed with endo selectivity due to secondary orbital interactions.

-

The sulfonyl group sterically directs dienophile approach.

Functionalization via Condensation

The thiazolidine’s NH group reacts with aldehydes/ketones to form Schiff bases or undergo Knoevenagel condensations.

Applications :

-

Condensation products show antimicrobial (MIC: 2–16 μg/mL against S. aureus) and antidiabetic activity .

Electrophilic Aromatic Substitution

The dihydroacenaphthylene ring undergoes nitration and sulfonation, guided by the electron-donating methyl group.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro derivatives at the 1- and 8-positions of the acenaphthene system | |

| Sulfonation | Oleum, 50°C | Sulfonic acid derivatives with improved water solubility |

Regioselectivity :

-

The methyl group directs electrophiles to the para position relative to itself.

Reduction of Nitro Group

The nitro group on the benzenesulfonyl moiety is reducible to an amine, enabling further derivatization.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C, ethanol | Conversion to -NH<sub>2</sub>, forming 3-((4-methyl-3-aminophenyl)sulfonyl) analogs | |

| Zn/HCl Reduction | Aqueous HCl, RT | Partial reduction to hydroxylamine intermediates |

Applications :

-

Amine derivatives serve as intermediates for coupling with carboxylic acids or isocyanates.

Propiedades

IUPAC Name |

2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S2/c1-14-5-9-17(13-20(14)24(25)26)30(27,28)23-11-12-29-22(23)19-10-8-16-7-6-15-3-2-4-18(19)21(15)16/h2-5,8-10,13,22H,6-7,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNBDAHCILRHNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.